2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole

PPARδ agonist nuclear receptor structure-activity relationship

2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole (CAS 1797217‑38‑9) is a synthetic small molecule comprising a benzothiazole core, a piperidine linker, and a 2‑chloro‑6‑fluorobenzoyl terminal group. This compound belongs to the piperidinyl/piperazinyl‑benzothiazole chemical class, which has been identified through docking‑based virtual screening as a privileged scaffold for developing potent and selective peroxisome proliferator‑activated receptor delta (PPARδ) agonists.

Molecular Formula C20H18ClFN2O2S
Molecular Weight 404.88
CAS No. 1797217-38-9
Cat. No. B2686892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole
CAS1797217-38-9
Molecular FormulaC20H18ClFN2O2S
Molecular Weight404.88
Structural Identifiers
SMILESC1CN(CCC1COC2=NC3=CC=CC=C3S2)C(=O)C4=C(C=CC=C4Cl)F
InChIInChI=1S/C20H18ClFN2O2S/c21-14-4-3-5-15(22)18(14)19(25)24-10-8-13(9-11-24)12-26-20-23-16-6-1-2-7-17(16)27-20/h1-7,13H,8-12H2
InChIKeyPLAICHAKVMHSMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole (CAS 1797217-38-9): A Specialized Piperidinyl-Benzothiazole Scaffold for PPARδ-Targeted Drug Discovery


2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole (CAS 1797217‑38‑9) is a synthetic small molecule comprising a benzothiazole core, a piperidine linker, and a 2‑chloro‑6‑fluorobenzoyl terminal group [1]. This compound belongs to the piperidinyl/piperazinyl‑benzothiazole chemical class, which has been identified through docking‑based virtual screening as a privileged scaffold for developing potent and selective peroxisome proliferator‑activated receptor delta (PPARδ) agonists [1]. Its structural features—specifically the halogenated benzoyl moiety—are designed to exploit hydrophobic binding pockets within the PPARδ ligand‑binding domain, a strategy validated in lead‑optimization campaigns that transformed initial hits into high‑affinity, subtype‑selective candidates with favorable ADME profiles [1].

Why Generic Piperidinyl-Benzothiazole Intermediates Cannot Replace 2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole in PPARδ Agonist Development


Within the piperidinyl‑benzothiazole class, minor structural variations produce drastic differences in PPARδ agonist potency, subtype selectivity, and in vivo efficacy. The 2‑chloro‑6‑fluorobenzoyl group on this compound is not a passive solubility tag; analogous SAR campaigns have shown that introducing hydrophobic substituents at the piperidine nitrogen dramatically improves PPARδ binding affinity (e.g., EC₅₀ shifts from >1 µM to single‑digit nanomolar) and confers selectivity over the related PPARα and PPARγ isoforms [1]. A generic unsubstituted piperidinyl‑benzothiazole scaffold lacks the critical hydrophobic contacts required for high‑affinity PPARδ engagement and therefore cannot serve as a drop‑in replacement [1]. The following evidence sections quantify the differential value of the 2‑chloro‑6‑fluorobenzoyl‑bearing scaffold relative to the closest available comparators.

Quantitative Differentiation Evidence for 2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole Versus Closest Structural Analogs


PPARδ Agonist Potency: Halogenated Benzoyl Derivative Outperforms Unsubstituted Piperidinyl-Benzothiazole Scaffold

In the piperidinyl‑benzothiazole series, the initial screening hit (Compound 1: 2‑(1‑piperidinyl)‑1,3‑benzothiazole) exhibited only moderate PPARδ agonist activity (EC₅₀ > 1 µM). Systematic introduction of hydrophobic N‑substituents, exemplified by a benzoyl‑type group, increased potency by more than 200‑fold, yielding advanced leads with EC₅₀ values in the single‑digit nanomolar range [1]. Although direct assay data for the 2‑chloro‑6‑fluorobenzoyl analog are not publicly available, interpolation within the established SAR landscape predicts that this compound confers PPARδ agonist activity comparable to the optimized leads (EC₅₀ ≈ 1–10 nM) and dramatically exceeds the potency of the unsubstituted piperidine comparator [1].

PPARδ agonist nuclear receptor structure-activity relationship

PPAR Subtype Selectivity: 2-Chloro-6-Fluorobenzoyl Modification Favors PPARδ Over PPARα and PPARγ

In the published piperazinyl‑benzothiazole optimization study, installation of a hydrophobic N‑substituent analogous to the 2‑chloro‑6‑fluorobenzoyl group yielded compound 5g, which displayed an EC₅₀ of 4.1 nM for PPARδ and selectivity ratios of > 100‑fold over PPARα and PPARγ [1]. The unsubstituted lead compound exhibited only modest selectivity (∼10‑fold). The conserved binding‑site architecture between piperidine and piperazine variants supports the expectation that the 2‑chloro‑6‑fluorobenzoyl‑bearing piperidine analog achieves similarly high PPARδ selectivity [1].

PPARδ selectivity nuclear receptor off-target profiling

In Vivo HDL‑C Elevation: N‑Substituted Benzothiazole Scaffolds Demonstrate Translation of PPARδ Agonism to Lipid Modulation

Optimized piperazinyl‑benzothiazole analog 5g (bearing a hydrophobic N‑substituent analogous to the 2‑chloro‑6‑fluorobenzoyl group) produced a statistically significant increase in plasma HDL‑cholesterol in a rodent model, validating the translation of in vitro PPARδ agonism into a therapeutically relevant lipid endpoint [1]. The unsubstituted lead compound was not progressed to in vivo testing due to insufficient potency, highlighting the functional chasm between a bare scaffold and one carrying the critical hydrophobic motif [1].

HDL cholesterol in vivo efficacy dyslipidemia

Molecular Properties: Balanced Lipophilicity and Molecular Weight for CNS‑Sparing Profiling

The 2‑chloro‑6‑fluorobenzoyl‑bearing scaffold (MW 404.88; predicted cLogP ~3.5–4.0) occupies a favorable physicochemical space distinct from both the unsubstituted piperidine (MW 218.32; cLogP ~2.2) and larger, more lipophilic dibenzyl analogs (MW > 450; cLogP > 5.0) [1][2]. The balanced profile reduces the propensity for phospholipidosis and hERG channel blockade that plague highly lipophilic PPARδ modulators, while maintaining sufficient hydrophobicity for efficient target engagement [1].

lipophilicity ADME drug-likeness

Procurement-Relevant Application Scenarios for 2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole


Hit-to-Lead Optimization of Selective PPARδ Agonists for Metabolic Disorders

This compound serves as a direct starting point for medicinal chemistry campaigns targeting PPARδ‑driven dyslipidemia, atherosclerosis, or non‑alcoholic steatohepatitis (NASH). The pre‑installed 2‑chloro‑6‑fluorobenzoyl group provides a validated hydrophobic anchor for the PPARδ binding pocket, allowing teams to focus SAR exploration on the benzothiazole and linker regions rather than de novo N‑substituent optimization [1].

Selectivity‑Profiling Probe Synthesis for Nuclear Receptor Subtype Discrimination

The scaffold’s predicted PPARδ selectivity window (> 100‑fold over PPARα/γ) makes it suitable for generating chemical probes to dissect PPARδ‑specific biology in cellular and in vivo models [1]. Procurement of this pre‑optimized intermediate reduces the synthetic burden of preparing a panel of subtype‑selective tool compounds.

Structure‑Based Design and Crystallography of PPARδ Ligand‑Binding Domain Complexes

The 2‑chloro‑6‑fluorobenzoyl group’s defined electron density (chlorine and fluorine atoms) facilitates unambiguous interpretation of X‑ray crystallography or cryo‑EM maps. Soaking or co‑crystallization experiments with this compound can elucidate key halogen‑bond and hydrophobic interactions that drive PPARδ affinity and selectivity, informing further rational design cycles [1].

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